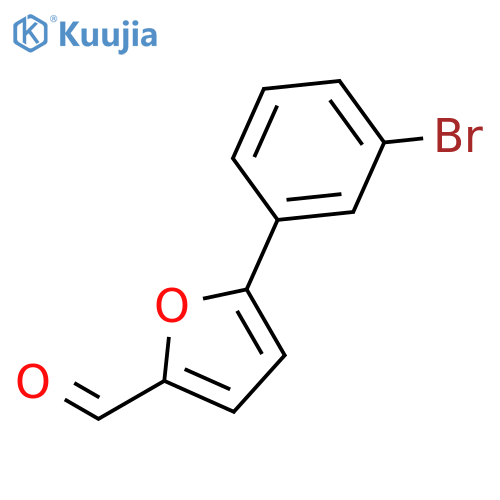

Cas no 39868-10-5 (5-(3-Bromophenyl)furan-2-carbaldehyde)

39868-10-5 structure

商品名:5-(3-Bromophenyl)furan-2-carbaldehyde

5-(3-Bromophenyl)furan-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Furancarboxaldehyde,5-(3-bromophenyl)-

- 5-(3-BROMOPHENYL)-2-FURALDEHYDE

- 5-(3-bromophenyl)-2-Furancarboxaldehyde

- 5-(3-bromophenyl)furan-2-carbaldehyde

- 5-(3-Bromo-phenyl)-furan-2-carbaldehyde

- MFCD00581845

- SB61146

- VS-08084

- 39868-10-5

- Z99599902

- DTXSID50357031

- UPCMLD0ENAT5416339:001

- SCHEMBL14324626

- FT-0715995

- EN300-14309

- AKOS000289137

- CS-0308948

- NUOIWDFBKGEKJD-UHFFFAOYSA-N

- BBL025759

- STK078773

- DB-069886

- G37419

- 5-(3-Bromophenyl)furan-2-carbaldehyde

-

- MDL: MFCD00581845

- インチ: InChI=1S/C11H7BrO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H

- InChIKey: NUOIWDFBKGEKJD-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)Br)C2=CC=C(C=O)O2

計算された属性

- せいみつぶんしりょう: 249.96291

- どういたいしつりょう: 249.96294g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 30.2Ų

じっけんとくせい

- PSA: 30.21

5-(3-Bromophenyl)furan-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-14309-2.5g |

5-(3-bromophenyl)furan-2-carbaldehyde |

39868-10-5 | 95% | 2.5g |

$278.0 | 2023-05-01 | |

| Enamine | EN300-14309-5000mg |

5-(3-bromophenyl)furan-2-carbaldehyde |

39868-10-5 | 95.0% | 5000mg |

$682.0 | 2023-09-29 | |

| Enamine | EN300-14309-10000mg |

5-(3-bromophenyl)furan-2-carbaldehyde |

39868-10-5 | 95.0% | 10000mg |

$1302.0 | 2023-09-29 | |

| Enamine | EN300-14309-250mg |

5-(3-bromophenyl)furan-2-carbaldehyde |

39868-10-5 | 95.0% | 250mg |

$92.0 | 2023-09-29 | |

| 1PlusChem | 1P00CRYK-5g |

5-(3-bromophenyl)furan-2-carbaldehyde |

39868-10-5 | 99% | 5g |

$1070.00 | 2025-02-26 | |

| Aaron | AR00CS6W-1g |

5-(3-Bromophenyl)furan-2-carbaldehyde |

39868-10-5 | 95% | 1g |

$283.00 | 2025-01-24 | |

| 1PlusChem | 1P00CRYK-250mg |

5-(3-bromophenyl)furan-2-carbaldehyde |

39868-10-5 | 99% | 250mg |

$167.00 | 2025-02-26 | |

| 1PlusChem | 1P00CRYK-10g |

5-(3-bromophenyl)furan-2-carbaldehyde |

39868-10-5 | 95% | 10g |

$1672.00 | 2024-05-03 | |

| Aaron | AR00CS6W-10g |

5-(3-bromophenyl)furan-2-carbaldehyde |

39868-10-5 | 95% | 10g |

$1816.00 | 2023-12-13 | |

| Aaron | AR00CS6W-500mg |

5-(3-Bromophenyl)furan-2-carbaldehyde |

39868-10-5 | 95% | 500mg |

$226.00 | 2025-01-24 |

5-(3-Bromophenyl)furan-2-carbaldehyde 関連文献

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Louis Porte RSC Adv., 2014,4, 64506-64513

39868-10-5 (5-(3-Bromophenyl)furan-2-carbaldehyde) 関連製品

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:39868-10-5)5-(3-Bromophenyl)furan-2-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):179.0